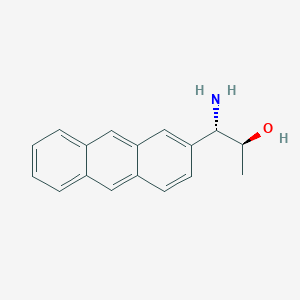

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific 1,2-diol configuration and an anthracene substituent at the 1-position. The anthryl group introduces significant steric bulk and aromatic π-electron density, which can influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-anthracen-2-ylpropan-2-ol |

InChI |

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m0/s1 |

InChI Key |

IEUXOJZOMJGBBC-APPDUMDISA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

Canonical SMILES |

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Process

- Substrates : The aldehyde or ketone precursor bearing the 2-anthryl group and an amine source.

- Catalysts/Reducing Agents : Commonly used reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions.

- Conditions : Reaction is typically carried out in polar solvents such as methanol or ethanol at controlled temperatures (room temperature to slightly elevated) to preserve stereochemical integrity.

- Outcome : Formation of the chiral amino alcohol with high enantiomeric excess.

Control of Stereochemistry

- Use of chiral auxiliaries or chiral catalysts can enhance stereoselectivity.

- Reaction monitoring by chiral HPLC or NMR to confirm stereochemical purity.

- Optimization to avoid epimerization at the stereocenters.

Purification and Characterization

- Purification by column chromatography or recrystallization.

- Characterization by NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation measurements.

- Confirmation of stereochemistry by comparison with literature or use of X-ray crystallography if necessary.

Research Findings and Reaction Optimization

Recent studies emphasize the importance of reaction conditions in maximizing yield and stereochemical purity. For example, reductive amination performed under inert atmosphere and at lower temperatures reduces side reactions.

A summary table of typical conditions and outcomes is as follows:

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Methanol, Ethanol | Polar solvents favor solubility and selectivity |

| Temperature | 0–40 °C | Lower temperatures improve stereoselectivity |

| Reducing Agent | Sodium triacetoxyborohydride | Mild reducing agent prevents over-reduction |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

| Catalyst (if used) | Chiral catalysts or auxiliaries | Enhances enantiomeric excess |

| Purification | Column chromatography | Removes impurities and diastereomers |

Alternative Synthetic Approaches

Although reductive amination is the primary method, alternative strategies include:

- Asymmetric epoxide ring opening : Using 2-anthryl-substituted epoxides reacted with amines under chiral catalysis.

- Chiral pool synthesis : Starting from naturally occurring chiral amino alcohols and introducing the anthryl group via cross-coupling reactions.

- Cascade reactions involving CO2 fixation : Recent catalytic methods using copper-based metal-organic frameworks (MOFs) have been developed for related amino alcohol derivatives, though their application specifically to (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL requires further exploration.

Summary Table of Key Synthetic Data

| Aspect | Details |

|---|---|

| Molecular Formula | C17H17NO |

| Molecular Weight | 251.32 g/mol |

| Key Synthetic Step | Reductive amination |

| Typical Reducing Agents | Sodium triacetoxyborohydride, catalytic hydrogenation |

| Solvents Used | Methanol, Ethanol |

| Temperature Range | 0–40 °C |

| Stereochemical Control | Chiral catalysts, auxiliaries, low temperature |

| Purification Techniques | Column chromatography, recrystallization |

| Characterization Methods | NMR (1H, 13C), MS, optical rotation |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

The compound (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral amino alcohol that has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which can enhance efficacy and reduce side effects. For instance, the compound has been investigated for its potential in developing novel analgesics and anti-inflammatory agents. Research has shown that derivatives of this compound can exhibit significant biological activity against various disease models, including pain and inflammation .

Anticancer Activity

Studies have indicated that this compound and its derivatives possess anticancer properties. The compound has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanisms of action are believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15 | Apoptosis induction |

| Study 2 | HeLa | 10 | Cell cycle arrest |

| Study 3 | A549 | 20 | Inhibition of metastasis |

Chiral Synthesis

The compound is utilized in asymmetric synthesis as a chiral building block. Its ability to induce chirality in reactions makes it valuable for synthesizing other chiral compounds. The use of this compound in the synthesis of complex natural products has been documented, showcasing its versatility as a reagent in organic chemistry .

Ligand Development

In coordination chemistry, this compound is explored as a ligand in metal complexes. These complexes have shown promise in catalysis and materials science applications. For example, palladium complexes derived from this amino alcohol have been studied for their catalytic activity in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Polymer Chemistry

The unique structural features of this compound allow it to be incorporated into polymer matrices. Research indicates that polymers containing this compound exhibit enhanced mechanical properties and thermal stability. Additionally, these polymers can be engineered for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its beneficial effects on skin hydration and texture. Its application as a moisturizer and skin-conditioning agent is being investigated, with formulations showing improved sensory characteristics and stability .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The anthryl group distinguishes the target compound from analogs with phenyl, halogenated phenyl, or heterocyclic substituents. Key structural comparisons include:

*Calculated based on formula.

Key Observations :

- Anthryl vs. Phenyl : The anthracene group (C₁₄H₁₀) in the target compound increases molecular weight by ~76 g/mol compared to phenyl analogs, likely reducing solubility but enhancing aromatic interactions .

- Heterocyclic Groups : The 2-furyl substituent in lowers molecular weight and may improve aqueous solubility due to furan’s polarity.

Key Observations :

Key Observations :

- Anthracene Utility : The anthryl group’s extended conjugation could enable applications in optoelectronics or as a fluorescent probe, though direct evidence is lacking.

- Adrenoceptor Binding: Methoxy and phenoxy groups in enhance receptor affinity, suggesting that anthracene’s bulk may limit such interactions.

Biological Activity

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL, also known as 1-amino-1-(2-anthryl)propan-2-ol, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an anthracene moiety that contributes to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound can be synthesized through various organic reactions, including reduction and substitution reactions. Its structure allows for diverse chemical reactivity, making it a useful intermediate in organic synthesis and pharmaceutical development. The amino group in the molecule can participate in nucleophilic substitution reactions, while the anthracene component may facilitate interactions with hydrophobic regions of biomolecules.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins, which may influence protein conformation and function .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may be beneficial in preventing cellular damage associated with various diseases .

Anticancer Potential

Studies have explored the anticancer properties of anthracene derivatives. For instance, compounds related to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Research into similar amino alcohols has indicated that they may protect neuronal cells from excitotoxicity and oxidative damage, making them candidates for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Q. Methodological Answer :

- Asymmetric Catalysis : Use Pd or Ru-based chiral catalysts for C–N bond formation.

- Chiral Resolution : Employ CSP-HPLC (e.g., amylose- or cellulose-based columns) with mobile phases optimized for anthracene derivatives.

- Quality Control : Monitor ee using polarimetry or chiral GC/MS.

How should researchers characterize the stereochemistry of this compound?

Basic Research Question

Stereochemical validation requires complementary analytical techniques:

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis.

- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons in the anthryl and propanol groups.

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational (TD-DFT) predictions to confirm stereochemistry .

Q. Methodological Answer :

- Crystallization : Grow crystals in a solvent system (e.g., ethanol/water) suitable for X-ray analysis.

- Advanced NMR : Apply - COSY and ROESY to map stereospecific interactions.

What strategies resolve discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

Contradictions in biological data (e.g., IC variability in enzyme inhibition assays) may arise from differences in assay conditions, cell lines, or compound purity.

Q. Methodological Answer :

- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, temperature).

- Purity Verification : Re-analyze compound batches via HPLC and mass spectrometry to exclude degradation products.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets and identify confounding variables .

How can solubility and stability of this compound be optimized for in vitro assays?

Advanced Research Question

The anthryl group confers hydrophobicity, requiring formulation adjustments for aqueous assays.

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility.

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the amino group.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

What safety precautions are critical when handling this compound?

Basic Research Question

Safety protocols must address skin/eye corrosion risks and flammability.

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers at 2–8°C, segregated from oxidizers.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Which computational methods predict the biological target interactions of this compound?

Advanced Research Question

Computational modeling guides hypothesis-driven experiments.

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against neurological targets (e.g., NMDA receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Models : Corrogate anthracene substituent effects with biological activity using machine learning .

How does the anthryl group influence the photophysical properties of this compound?

Advanced Research Question

The anthracene moiety enables applications in fluorescence-based assays.

Q. Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance at 250–400 nm (anthracene π→π* transitions).

- Fluorescence Quenching : Titrate with biomolecules (e.g., DNA) to study binding-induced emission changes.

- TD-DFT Calculations : Compare experimental and theoretical excitation/emission spectra .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Scale-up requires addressing stereochemical drift and purification bottlenecks.

Q. Methodological Answer :

- Continuous Flow Reactors : Minimize racemization via precise temperature/residence time control.

- Chromatography Optimization : Transition from HPLC to flash chromatography with chiral resins.

- Process Analytics : Implement PAT (Process Analytical Technology) for real-time ee monitoring .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.